molecular formula C11H12BrNO4 B1393502 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid CAS No. 1216587-44-8

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Cat. No. B1393502
M. Wt: 302.12 g/mol
InChI Key: KYIYDXUGURRORT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile”, the InChI code is "1S/C12H12BrNO2/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7,11H,3-6H2" .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : The compound can be used in the synthesis of 2H-Pyrans, a structural motif present in many natural products .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The synthesis of 2H-Pyrans is a key intermediate step in the construction of many structures .
  • Anti-Cancer Agents

    • Field : Medicinal Chemistry
    • Application : The compound is being investigated as a potential therapeutic treatment for cancer .
    • Method : The compound is synthesized and its antiproliferative activity is evaluated against various cell lines using the MTT assay in vitro .
    • Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
  • Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions

    • Field : Organic Chemistry
    • Application : The compound can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Preparation of a Selective Small-Molecule Melanocortin-4 Receptor Agonist

    • Field : Medicinal Chemistry
    • Application : The compound can be used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Preparation of 4-Bromo-Phenol

    • Field : Organic Chemistry
    • Application : The compound can be used to produce 4-bromo-phenol .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Chemistry
    • Application : The compound is used as a pharmaceutical intermediate .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : The compound can be used in the synthesis of 2H-Pyrans, a structural motif present in many natural products .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The synthesis of 2H-Pyrans is a key intermediate step in the construction of many structures .
  • Preparation of Oxacyclohexane

    • Field : Organic Chemistry
    • Application : The compound can be used to produce Oxacyclohexane .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

For a similar compound, “5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile”, the safety information includes hazard statements such as H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) and causes skin irritation (H315).

properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c12-7-5-9(11(14)15)10(13-6-7)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIYDXUGURRORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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